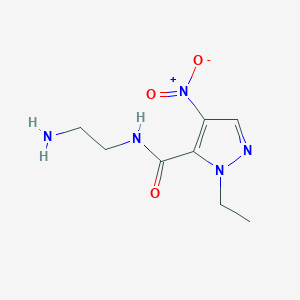

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" is a derivative of the 1H-pyrazole class, which is known for its biological activities. The 1H-pyrazole nucleus is a common motif in medicinal chemistry, often associated with various pharmacological properties. For instance, 1H-pyrazole-1-carboxamidines have been studied as inhibitors of nitric oxide synthase, with some compounds showing selectivity for neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS) .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies. For example, 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides can react with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives, or with isatin and selected aldehydes to form Schiff bases . Another approach includes the condensation of 3-(dimethylamino)-N-(2,2-dimethoxyethyl)-2-cyanoacrylamides with alkylhydrazines in formic acid . Additionally, a method for synthesizing 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine has been developed, which could be relevant for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR and IR spectroscopy, and sometimes confirmed by X-ray diffraction analysis. These methods provide detailed information about the molecular framework and the substitution pattern on the pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides can participate in electrophilic cyclization to yield oxazolyl-pyrazoles . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole core. For example, the introduction of a nitro group can affect the electron distribution and reactivity of the molecule . The presence of amino and carboxamide groups can also impact the compound's hydrogen bonding potential, solubility in water, and overall molecular polarity.

Scientific Research Applications

Chemical Synthesis and Modifications : The synthesis of various pyrazole derivatives, including those with similar structures to N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, has been a significant area of research. For instance, Ochi and Miyasaka (1983) discussed the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo [4, 3-d] pyrimidin-7-ones, highlighting the chemical processes involved in creating complex pyrazole compounds (Ochi & Miyasaka, 1983).

Biological Activity and Applications : The study of pyrazole derivatives has shown promising biological activities. For example, Zhang et al. (2012) synthesized a series of N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides and found some compounds to possess good inactivation effects against tobacco mosaic virus (TMV) (Zhang et al., 2012).

Cytotoxicity and Antitumor Activities : Hassan et al. (2014) investigated the synthesis and cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Their research contributes to understanding the potential therapeutic applications of pyrazole compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Synthesis Techniques and Methodologies : The advancement in synthesis methods of pyrazole compounds is also an essential aspect of research. For instance, Milosevic et al. (2015) discussed a microwave-assisted direct amidation of ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, showing modern techniques in synthesizing these compounds (Milosevic et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

properties

IUPAC Name |

N-(2-aminoethyl)-2-ethyl-4-nitropyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-2-12-7(8(14)10-4-3-9)6(5-11-12)13(15)16/h5H,2-4,9H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHVWUFPLCNQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)

![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)